Cas no 2227831-25-4 ((3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid)

(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid is a chiral carboxylic acid derivative featuring an imidazole moiety with a hydroxypropanoic acid side chain. Its stereospecific (R)-configuration and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzyme inhibition or receptor modulation. The compound’s structural rigidity and polarity enhance its utility in asymmetric synthesis and drug design. Its ethyl-substituted imidazole core contributes to improved solubility and metabolic stability, while the hydroxy and carboxylic acid groups offer sites for further derivatization. This compound is suitable for research in medicinal chemistry, serving as a precursor for the development of novel therapeutics.
(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid structure
2227831-25-4 structure
Product name:(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid
CAS No:2227831-25-4
MF:C8H12N2O3
Molecular Weight:184.192481994629
CID:6079412
PubChem ID:165835494

(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid
    • EN300-1769395
    • 2227831-25-4
    • インチ: 1S/C8H12N2O3/c1-2-10-5-9-4-6(10)7(11)3-8(12)13/h4-5,7,11H,2-3H2,1H3,(H,12,13)/t7-/m1/s1
    • InChIKey: DDNXXKYIFOZFPO-SSDOTTSWSA-N
    • SMILES: O[C@H](CC(=O)O)C1=CN=CN1CC

計算された属性

  • 精确分子量: 184.08479225g/mol
  • 同位素质量: 184.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 186
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.4Ų
  • XLogP3: -1

(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1769395-10.0g
(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid
2227831-25-4
10g
$8819.0 2023-06-03
Enamine
EN300-1769395-5g
(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid
2227831-25-4
5g
$5949.0 2023-09-20
Enamine
EN300-1769395-5.0g
(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid
2227831-25-4
5g
$5949.0 2023-06-03
Enamine
EN300-1769395-0.05g
(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid
2227831-25-4
0.05g
$1723.0 2023-09-20
Enamine
EN300-1769395-2.5g
(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid
2227831-25-4
2.5g
$4019.0 2023-09-20
Enamine
EN300-1769395-1.0g
(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid
2227831-25-4
1g
$2050.0 2023-06-03
Enamine
EN300-1769395-0.1g
(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid
2227831-25-4
0.1g
$1804.0 2023-09-20
Enamine
EN300-1769395-10g
(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid
2227831-25-4
10g
$8819.0 2023-09-20
Enamine
EN300-1769395-1g
(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid
2227831-25-4
1g
$2050.0 2023-09-20
Enamine
EN300-1769395-0.5g
(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid
2227831-25-4
0.5g
$1968.0 2023-09-20

(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid 関連文献

(3R)-3-(1-ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acidに関する追加情報

(3R)-3-(1-Ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic Acid: A Comprehensive Overview

(3R)-3-(1-Ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid, identified by the CAS registry number 2227831-25-4, is a chiral organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied due to their diverse biological activities and applications in drug design. The molecule features a hydroxyl group at the 3-position of a propanoic acid backbone, with an ethyl-substituted imidazole ring attached at the same position, creating a unique stereochemistry that contributes to its functional properties.

The synthesis of (3R)-3-(1-Ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid typically involves multi-step organic reactions, often utilizing asymmetric catalysis to achieve the desired stereochemistry. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess, making it more accessible for research and development purposes. The imidazole ring is known for its aromatic stability and ability to form hydrogen bonds, which are crucial for its interactions with biological targets.

Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its structure allows for further functionalization, enabling the creation of more complex molecules with enhanced bioactivity. For instance, researchers have explored its use as a precursor for peptide-like structures, where the hydroxyl group can be modified to introduce additional functionalities. This versatility makes it an attractive candidate for drug discovery programs targeting various therapeutic areas.

In terms of biological activity, (3R)-3-(1-Ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid has shown promise in modulating enzyme activity and receptor interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition against certain kinases, suggesting its potential as a lead compound for anti-cancer drug development. Furthermore, its ability to penetrate cellular membranes efficiently makes it a valuable tool in studying intracellular processes.

The stereochemistry of this compound plays a critical role in its biological activity. The (R) configuration at the 3-position ensures proper alignment of functional groups for optimal interaction with target proteins. This aspect has been extensively studied using computational methods such as molecular docking and dynamics simulations, providing insights into its binding modes and selectivity profiles.

From an analytical standpoint, the characterization of (3R)-3-(1-Ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid has been achieved through advanced techniques such as NMR spectroscopy and X-ray crystallography. These methods have confirmed its molecular structure and provided detailed information about its conformational flexibility and hydrogen bonding capabilities.

In conclusion, (3R)-3-(1-Ethyl-1H-imidazol-5-yl)-3-hydroxypropanoic acid stands out as a versatile and biologically active compound with significant potential in drug discovery and chemical synthesis. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable asset in both academic research and industrial applications.

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